

# Evacetrapib pharmacogenetic profile ADCY9 polymorphism

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Evacetrapib

CAS No.: 1186486-62-3

Cat. No.: S548850

[Get Quote](#)

## Clinical Evidence: CETP Inhibitors & ADCY9 Genotype

The table below summarizes the findings from major clinical trials on CETP inhibitors and their relationship with the ADCY9 rs1967309 polymorphism.

| CETP Inhibitor | Trial Name           | Effect on Cardiovascular Outcomes                      | Influence of ADCY9 rs1967309                                                         |
|----------------|----------------------|--------------------------------------------------------|--------------------------------------------------------------------------------------|
| Evacetrapib    | ACCELERATE [1] [2]   | No significant risk reduction [1]                      | No significant association or modifying effect found [1] [2]                         |
| Dalcetrapib    | dal-OUTCOMES [1] [3] | Neutral for full cohort; effect varies by genotype [1] | Strong pharmacogenetic interaction: protective in AA genotype, harmful in GG [1] [2] |
| Anacetrapib    | REVEAL [1]           | Moderate (9%) risk reduction [1]                       | No modifying effect of ADCY9 genotype observed [1]                                   |

A **nested case-control study** within the ACCELERATE trial specifically investigated this relationship and found that, in contrast to dalcetrapib, **no significant association** existed between cardiovascular outcomes and the ADCY9 SNP rs1967309 in patients receiving **evacetrapib** [1]. Another review confirms that the

efficacy of **evacetrapib** was not modified by a genome-wide polygenic score, further supporting the lack of a clear pharmacogenetic link for this particular drug [2].

## Proposed Mechanism for Dalcetrapib-ADCY9 Interaction

The reason for this difference between drugs is thought to be their distinct pharmacologies. Dalcetrapib is considered a **selective modulator** of CETP, while **evacetrapib** and anacetrapib are more potent inhibitors [1].

The hypothesized mechanism for dalcetrapib's genotype-dependent effect involves cholesterol metabolism in arterial wall macrophages. The following diagram illustrates this proposed pathway:



[Click to download full resolution via product page](#)

This model suggests that dalcetrapib inhibits intracellular CETP, leading to free cholesterol accumulation in the endoplasmic reticulum [1]. In individuals with the **protective AA genotype**, which is associated with reduced ADCY9 activity, this leads to a **paradoxical increase in cyclic AMP (cAMP)** [1] [4]. Higher cAMP

levels, in turn, promote cellular cholesterol efflux, which is considered atheroprotective [1]. This specific interaction does not appear to occur with **evacetrapib**.

## Core Experimental Protocols for Investigation

For researchers aiming to investigate such pharmacogenetic relationships, the key methodologies from the cited literature can be summarized as follows:

- **Clinical Genotype Analysis:** The primary evidence comes from **genome-wide association studies (GWAS)** and nested case-control analyses within large, randomized cardiovascular outcomes trials. This involves genotyping a large cohort of trial participants (e.g., over 5,000 in dal-OUTCOMES) and testing for associations between millions of genetic variants and pre-specified composite cardiovascular endpoints, with a strict significance threshold (e.g.,  $P < 5 \times 10^{-8}$ ) [1].
- **In Vitro Functional Studies:** To validate clinical findings and explore mechanisms:
  - **Gene Inactivation/Overexpression:** Using techniques like morpholinos in zebrafish models [5] or siRNA/CRISPR in cultured human endothelial cells [4] to study the effects of ADCY9 loss-of-function.
  - **cAMP Signaling Measurement:** Quantifying intracellular cAMP accumulation in response to activators (e.g., forskolin, vasoactive intestinal peptide) in cells with different ADCY9 statuses [4].
  - **Endothelial Function Assays:** Measuring endothelial-dependent vasodilation, endothelial permeability (e.g., using Miles assay in vivo), and analysis of relevant proteins like phosphorylated VASP (vasodilator-stimulated phosphoprotein) [4].

## Interpretation Summary

Based on the available clinical evidence:

- The **ADCY9 rs1967309 genotype is not a significant determinant** of **evacetrapib**'s clinical efficacy.
- The pharmacogenetic interaction with **ADCY9 appears unique to dalcetrapib**, likely due to its distinct mechanism as a CETP modulator rather than a pure inhibitor.
- This highlights the importance of **drug-specific pharmacogenetic testing** even within the same drug class.

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to... [pmc.ncbi.nlm.nih.gov]
2. Pharmacogenomics and risk stratification in cardiovascular... [journals.lww.com]
3. Role of Adenylate Cyclase 9 in the Pharmacogenomic ... [pubmed.ncbi.nlm.nih.gov]
4. Adenylate cyclase type 9 antagonizes cAMP accumulation ... [pubmed.ncbi.nlm.nih.gov]
5. Role of the ADCY9 gene in cardiac abnormalities ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Evacetrapib pharmacogenetic profile ADCY9 polymorphism].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548850#evacetrapib-pharmacogenetic-profile-adcy9-polymorphism>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)